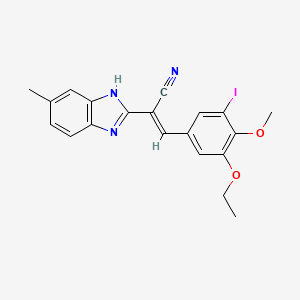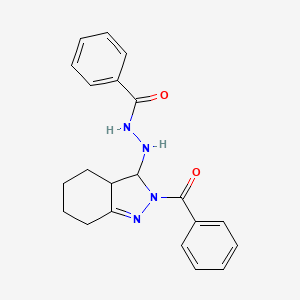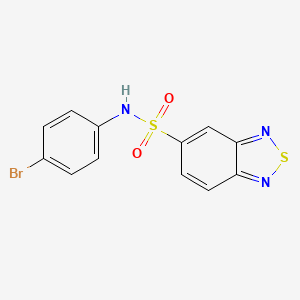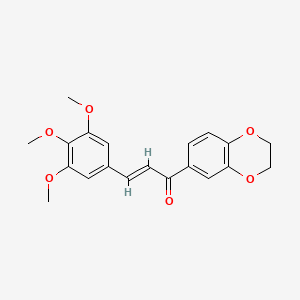
2-(4-isobutylphenyl)-N-(1-methyl-2-phenylethyl)propanamide
描述
2-(4-isobutylphenyl)-N-(1-methyl-2-phenylethyl)propanamide, commonly known as IBMP, is a synthetic compound that belongs to the family of phenylacetamide derivatives. It is a white crystalline solid that is soluble in organic solvents like chloroform, ethanol, and methanol. IBMP has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The exact mechanism of action of IBMP is not fully understood, but it is believed to act by modulating the activity of neurotransmitter receptors in the brain. IBMP has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. IBMP has also been shown to interact with serotonin receptors, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
IBMP has been shown to have several biochemical and physiological effects on the body. IBMP has been shown to reduce anxiety and increase the pain threshold in animal models, indicating its potential as an anxiolytic and analgesic agent. IBMP has also been shown to reduce seizure activity in animal models, indicating its potential as an anticonvulsant agent. IBMP has been shown to have a low toxicity profile, indicating its safety for use in scientific research.
实验室实验的优点和局限性
IBMP has several advantages for use in scientific research. IBMP is a synthetic compound, which means it can be easily synthesized in the laboratory and is readily available for use. IBMP has also been shown to have a low toxicity profile, which means it can be safely used in animal models and in vitro experiments. However, IBMP has some limitations for use in scientific research. IBMP has a short half-life, which means its effects are short-lived and may require frequent dosing. IBMP also has limited water solubility, which may limit its use in aqueous solutions.
未来方向
There are several future directions for research on IBMP. One potential direction is to study the effects of IBMP on other neurotransmitter systems in the brain, such as dopamine and glutamate receptors. Another potential direction is to study the effects of IBMP on different animal models of anxiety, epilepsy, and chronic pain. Additionally, future research could focus on developing new analogs of IBMP with improved pharmacological properties, such as increased potency or longer half-life. Overall, IBMP has significant potential for use in scientific research and may have promising applications in the treatment of various neurological disorders.
科学研究应用
IBMP has been extensively used in scientific research for its potential applications in various fields like neuroscience, pharmacology, and medicinal chemistry. IBMP has been shown to have anxiolytic, anticonvulsant, and analgesic properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and chronic pain. IBMP has also been studied for its effects on the central nervous system, particularly its interactions with neurotransmitter receptors like GABA and serotonin receptors.
属性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(1-phenylpropan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-16(2)14-20-10-12-21(13-11-20)18(4)22(24)23-17(3)15-19-8-6-5-7-9-19/h5-13,16-18H,14-15H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEPTWYVKXPRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-N'-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3877244.png)


![2-butyl-N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3877258.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3877261.png)
![4-[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B3877266.png)


![ethyl 2-(3-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877284.png)

![2-amino-N'-{[5-(4-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3877289.png)
![2-imino-5-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B3877291.png)
![N-[3-(4-fluorophenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3877301.png)